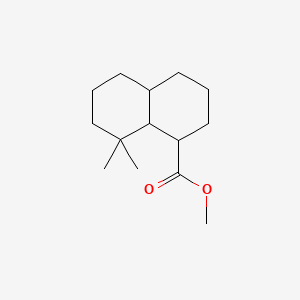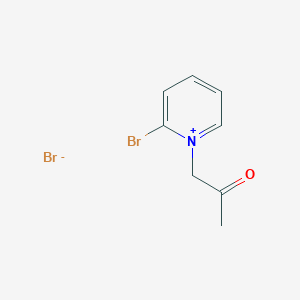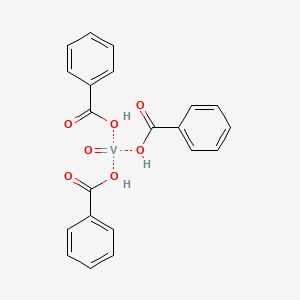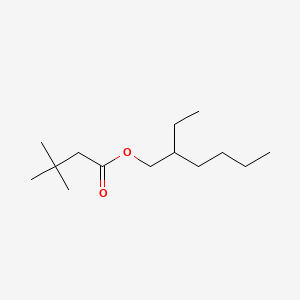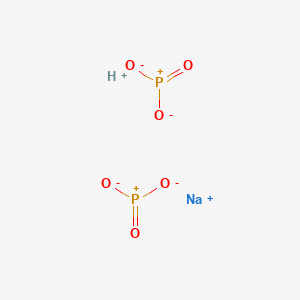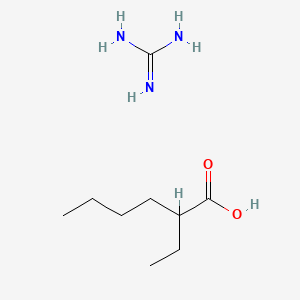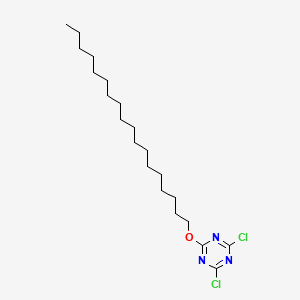
dimagnesium;barium(2+);trihydroxy(trihydroxysilyloxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimagnesium;barium(2+);trihydroxy(trihydroxysilyloxy)silane, also known as barium magnesium orthosilicate (1:2:1), is a compound with the molecular formula Ba. H6 O7 Si2 . 2 Mg.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimagnesium;barium(2+);trihydroxy(trihydroxysilyloxy)silane typically involves the reaction of magnesium and barium salts with silicate precursors under controlled conditions. One common method is the sol-gel process, which involves the hydrolysis and condensation of metal alkoxides to form a gel-like network that is then dried and calcined to produce the final compound .
Industrial Production Methods
Industrial production of this compound may involve high-temperature solid-state reactions between magnesium oxide, barium oxide, and silicon dioxide. These reactions are carried out in a furnace at temperatures exceeding 1000°C to ensure complete reaction and formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimagnesium;barium(2+);trihydroxy(trihydroxysilyloxy)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using hydride donors such as silanes.
Substitution: Nucleophilic substitution reactions can occur on the silicate moiety.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Hydride donors such as tris(trimethylsilyl)silane.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state silicates, while reduction can produce silane derivatives .
Scientific Research Applications
Dimagnesium;barium(2+);trihydroxy(trihydroxysilyloxy)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced ceramic materials and as a catalyst support.
Medicine: Investigated for use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of heat-resistant ceramics and as a filler in polymer composites.
Mechanism of Action
The mechanism of action of dimagnesium;barium(2+);trihydroxy(trihydroxysilyloxy)silane involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cellular components to enhance biocompatibility and promote cell adhesion. In industrial applications, its unique structure provides thermal stability and mechanical strength to composite materials .
Comparison with Similar Compounds
Similar Compounds
Magnesium silicate: Similar in structure but lacks the barium component.
Barium silicate: Contains barium and silicate but not magnesium.
Calcium silicate: Another silicate compound with calcium instead of magnesium and barium.
Uniqueness
Dimagnesium;barium(2+);trihydroxy(trihydroxysilyloxy)silane is unique due to its combination of magnesium, barium, and silicate ions, which imparts distinct properties such as enhanced thermal stability, mechanical strength, and potential biocompatibility.
Properties
CAS No. |
26603-62-3 |
|---|---|
Molecular Formula |
BaH6Mg2O7Si2+6 |
Molecular Weight |
360.15 g/mol |
IUPAC Name |
dimagnesium;barium(2+);trihydroxy(trihydroxysilyloxy)silane |
InChI |
InChI=1S/Ba.2Mg.H6O7Si2/c;;;1-8(2,3)7-9(4,5)6/h;;;1-6H/q3*+2; |
InChI Key |
NYWNATGPBTYRGB-UHFFFAOYSA-N |
Canonical SMILES |
O[Si](O)(O)O[Si](O)(O)O.[Mg+2].[Mg+2].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


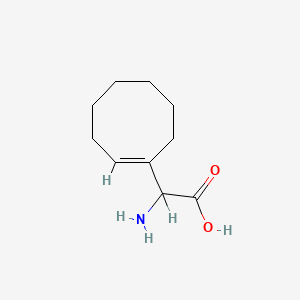

![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12656368.png)
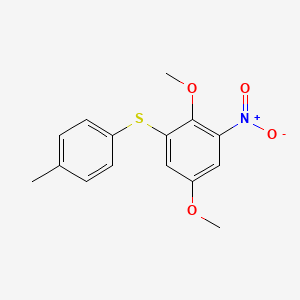
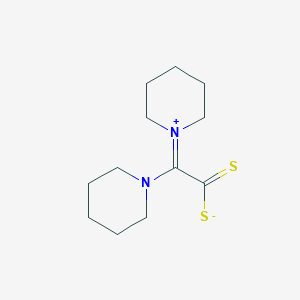
![5-[(2-Hydroxypropoxy)methyl]furan-2-methanol](/img/structure/B12656383.png)

